N-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazol-5-amine
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Overview
Description
N-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazol-5-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloroethyl group and a phenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazol-5-amine typically involves the reaction of 2-chloroethylamine hydrochloride with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated under reflux conditions to complete the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted amines, thiols, and ethers.
Oxidation Reactions: Products include oxides, hydroxides, and carboxylic acids.
Reduction Reactions: Products include primary and secondary amines.
Scientific Research Applications
N-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazol-5-amine has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazol-5-amine involves the interaction with cellular components, leading to various biological effects. The compound can alkylate DNA, leading to the formation of DNA adducts and cross-links, which interfere with DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy. The molecular targets include DNA bases, particularly guanine, and the pathways involved include the induction of DNA damage response and apoptosis.
Comparison with Similar Compounds
N-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazol-5-amine can be compared with other similar compounds such as:
Carmustine (BCNU): An alkylating agent used in chemotherapy with a similar mechanism of action involving DNA alkylation.
Lomustine (CCNU): Another alkylating agent with similar applications in cancer treatment.
Fotemustine: A nitrosourea compound used in the treatment of brain tumors and melanoma.
Uniqueness
What sets this compound apart is its unique oxadiazole ring structure, which imparts distinct chemical properties and reactivity
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable tool in research and development, particularly in the areas of chemistry, biology, and medicine.
Properties
CAS No. |
62808-69-9 |
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Molecular Formula |
C10H10ClN3O |
Molecular Weight |
223.66 g/mol |
IUPAC Name |
N-(2-chloroethyl)-3-phenyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C10H10ClN3O/c11-6-7-12-10-13-9(14-15-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13,14) |
InChI Key |
ZREJGCAVIUZEIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)NCCCl |
Origin of Product |
United States |
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